(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
Description
This compound features a thieno[2,3-d]pyrimidinone core substituted with a 2-methyl group at position 2 and a 4-oxo moiety. The ethyl linker connects this heterocyclic system to a (Z)-configured acrylamide group, which is further substituted with a pyridin-3-yl ring. Its design combines rigidity from the fused thienopyrimidinone system with conformational flexibility via the ethyl spacer and acrylamide group .
Properties
IUPAC Name |
(Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-20-16-14(6-10-24-16)17(23)21(12)9-8-19-15(22)5-4-13-3-2-7-18-11-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMVCDADEWMION-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)/C=C\C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have garnered significant attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These compounds often act as inhibitors of various kinases and receptors involved in critical cellular pathways. The structure of thieno[2,3-d]pyrimidines allows for modifications that can enhance their biological efficacy and selectivity.
- Kinase Inhibition : Many thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects on kinases such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. For instance, compounds similar to this compound have been shown to inhibit BTK with IC50 values in the nanomolar range, indicating strong potential for treating autoimmune diseases and cancers associated with B-cell proliferation .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation by affecting key regulatory pathways involved in cell cycle progression .
Case Studies
- Antitumor Activity : In a series of experiments assessing the cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), similar thieno[2,3-d]pyrimidine derivatives demonstrated significant antiproliferative effects. For example, compounds with structural similarities showed IC50 values ranging from 5 to 20 µM against these cell lines .
- Antimicrobial Properties : Some derivatives have also been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit the growth of resistant strains such as MRSA, showcasing their potential as novel antimicrobial agents .
Data Tables
| Activity Type | IC50 Values (µM) | Target |
|---|---|---|
| BTK Inhibition | 29.9 | Bruton's Tyrosine Kinase |
| Anticancer (MCF-7) | 5 - 20 | Breast Cancer Cell Line |
| Antimicrobial (MRSA) | Comparable to Gentamicin | Methicillin-resistant Staphylococcus aureus |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several key biological activities associated with (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide:
Anticancer Activity
Research indicates that compounds derived from thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For example, derivatives of these compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of specific signaling pathways associated with cancer progression.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mode of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Its ability to target cancer cell lines suggests it could be developed into a novel anticancer agent.
- Antimicrobial Treatments : With rising antibiotic resistance, new antimicrobial agents are critically needed. This compound may serve as a lead for developing new antibiotics or antifungal medications.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in different contexts:
- In Vitro Studies : A study published in MDPI demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a strong potential for development as anticancer drugs .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to key targets involved in cancer progression and microbial growth, providing insights into their mechanisms of action .
- Diversity-Oriented Synthesis : Research focusing on the synthesis of various derivatives has revealed that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity and selectivity .
Chemical Reactions Analysis
Key Chemical Reactions
The compound exhibits reactivity across its functional groups, including the thieno[2,3-d]pyrimidine core, ethyl chain, and acrylamide moiety:
Nucleophilic Substitution
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S-Alkylation : The sulfur atom in the thieno[2,3-d]pyrimidine ring undergoes substitution with alkyl halides (e.g., ethyl bromide) under basic conditions, as demonstrated in similar compounds .
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Reaction Conditions :
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Reagents : Alkyl halide, K₂CO₃, acetone.
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Conditions : Reflux at elevated temperatures.
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Amide Formation/Hydrolysis
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Amide Synthesis : The acrylamide group forms via condensation with amines or acyl chlorides.
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Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to yield carboxylic acids or amines.
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Electrophilic Substitution
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Pyridine Ring : The pyridin-3-yl group may undergo electrophilic substitution (e.g., nitration, alkylation) at positions ortho/para to the nitrogen atom.
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Thieno[2,3-d]pyrimidine Core : Electron-rich positions in the fused ring system may react with electrophiles (e.g., halogens, nitro groups).
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Tautomerism
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The thieno[2,3-d]pyrimidine ring can exist as thiol or thione tautomers, depending on reaction conditions .
Reactivity Profile
Analytical Characterization
Key analytical techniques used to confirm the compound’s structure and reactivity include:
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NMR Spectroscopy :
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IR Spectroscopy :
Comparison with Analogous Compounds
| Compound Name |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core: Thieno[2,3-d]pyrimidinone (2-methyl, 4-oxo).
- Linker : Ethyl group.
- Acrylamide : (Z)-configured, substituted with pyridin-3-yl.
Analog 1: (Z)-2-[(E)-3-(4-Methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412)
- Core : Oxazol-5(4H)-one (substituted with pyridin-3-ylmethylene).
- Linker : Direct bond to acrylamide.
- Acrylamide : (Z)-configured, substituted with 4-methoxyphenyl and pyridin-3-yl .
Analog 2: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (24)
- Core: Pyrido-thieno[2,3-d]pyrimidinone (7-methyl, 4-oxo).
- Substituents: Acetamide at position 3, phenylamino at position 2.
- Ring System: Additional tetrahydro pyrido ring fused to thienopyrimidinone .
Analog 3: Crystalline N-(3-(2-(4-(4-Methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide
Physicochemical Properties
Key Observations :
- The thienopyrimidinone core in the target compound and Analog 24 contributes to thermal stability, but substituents (e.g., ethyl vs. tetrahydro pyrido rings) modulate melting points.
- Acrylamide configuration (Z vs. E) and substituents (pyridinyl vs. methoxyphenyl) influence hydrogen bonding and solubility .
Q & A
Q. How to analyze structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
